
Phytenic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phytenic acid is a long-chain fatty acid with a unique structure characterized by the presence of four methyl groups at positions 3, 7, 11, and 15, and a double bond at the second position. This compound is also known as this compound and is a derivative of phytol, a diterpene alcohol. It is commonly found in various natural sources, including plants and certain microorganisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phytenic acid typically involves the oxidation of phytol. Phytol can be obtained from chlorophyll through hydrolysis. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale extraction from natural sources followed by chemical modification. The extraction process may include solvent extraction, distillation, and purification steps to isolate phytol, which is then oxidized to produce the acid.
化学反应分析
Types of Reactions
Phytenic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The methyl groups and the double bond provide sites for substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Further oxidized fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Phytenic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and nutritional supplements.
作用机制
The mechanism of action of Phytenic acid involves its interaction with various molecular targets and pathways. It can modulate the activity of transcription factors such as peroxisome proliferator-activated receptor alpha and retinoid X receptor, influencing gene expression related to lipid metabolism and inflammation. The compound’s antioxidant properties also contribute to its biological effects by neutralizing reactive oxygen species.
相似化合物的比较
Similar Compounds
Phytol: A precursor to Phytenic acid, with similar structural features but lacking the carboxylic acid group.
Phytanic Acid: A saturated analog of this compound, differing by the absence of the double bond.
Retinoic Acid: Shares some functional similarities in terms of interaction with nuclear receptors but has a different structural framework.
Uniqueness
This compound is unique due to its specific methylation pattern and the presence of a double bond, which confer distinct chemical and biological properties. Its ability to modulate specific transcription factors and its antioxidant activity make it a valuable compound for various applications.
属性
分子式 |
C20H38O2 |
|---|---|
分子量 |
310.5 g/mol |
IUPAC 名称 |
(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22)/b19-15+/t17-,18-/m1/s1 |
InChI 键 |
WDWBNNBRPVEEOD-PFXVRADUSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
手性 SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/C(=O)O)/C)CCCC(C)C |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
同义词 |
3,7,11,15-tetramethylhexadec-2-enoic acid phytenic acid phytenic acid, (R-(R*,R*-(E)))-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1253826.png)


![(1R,3S,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1253831.png)
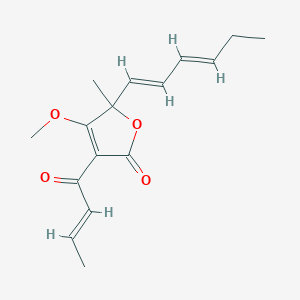
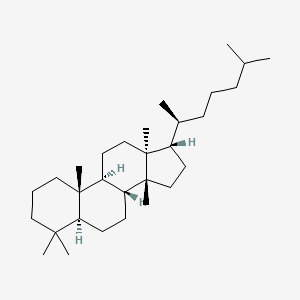
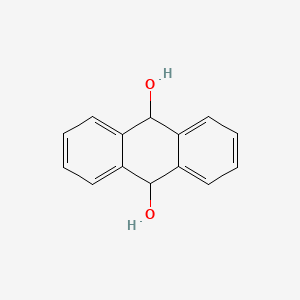
![(1R,3R,8R,19E,21Z,25R,26S,27S)-18-(1-hydroxyethyl)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione](/img/structure/B1253840.png)

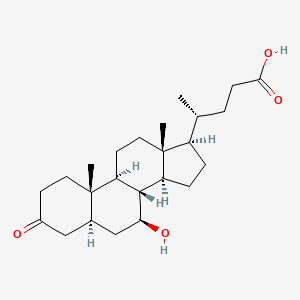
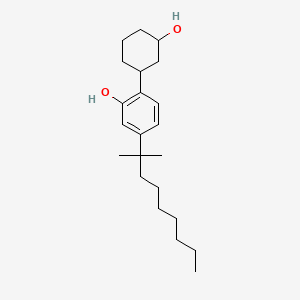
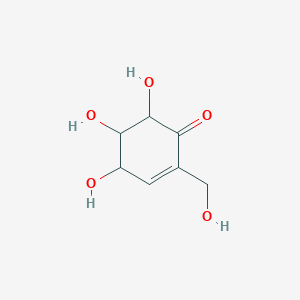
![[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253848.png)
![Disodium;7-[(2-hydroxy-2-phenylacetyl)amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253850.png)
